Octadecanamide, N-methyl- Octadecanamide, N-methyl-
Brand Name: Vulcanchem
CAS No.: 20198-92-9
VCID: VC3899776
InChI: InChI=1S/C19H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(21)20-2/h3-18H2,1-2H3,(H,20,21)
SMILES: CCCCCCCCCCCCCCCCCC(=O)NC
Molecular Formula: C19H39NO
Molecular Weight: 297.5 g/mol

Octadecanamide, N-methyl-

CAS No.: 20198-92-9

Cat. No.: VC3899776

Molecular Formula: C19H39NO

Molecular Weight: 297.5 g/mol

* For research use only. Not for human or veterinary use.

Octadecanamide, N-methyl- - 20198-92-9

Specification

CAS No. 20198-92-9
Molecular Formula C19H39NO
Molecular Weight 297.5 g/mol
IUPAC Name N-methyloctadecanamide
Standard InChI InChI=1S/C19H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(21)20-2/h3-18H2,1-2H3,(H,20,21)
Standard InChI Key HNUFCQUTJXHEPI-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCC(=O)NC
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)NC

Introduction

Chemical Identity and Structural Features

Molecular Composition

Octadecanamide, N-methyl- is defined by the formula C₁₉H₃₉NO, with the IUPAC name N-methyloctadecanamide. The molecule consists of a long hydrophobic alkyl chain (C₁₈H₃₇) linked to a polar amide group where the nitrogen atom is substituted with a methyl group. This arrangement confers amphiphilic properties, enabling interactions with both hydrophilic and hydrophobic environments .

Table 1: Key Structural and Molecular Parameters

ParameterValue
Molecular FormulaC₁₉H₃₉NO
Molecular Weight (g/mol)297.52
CAS Registry Number20198-92-9
IUPAC NameN-methyloctadecanamide
InChIKeyHNUFCQUTJXHEPI-UHFFFAOYSA-N

Spectroscopic Characterization

The compound’s structure is confirmed through techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. Key spectral features include:

  • ¹H NMR: A singlet at δ 2.95 ppm (N–CH₃), a triplet at δ 2.15 ppm (C=O adjacent CH₂), and a broad peak at δ 1.25 ppm (C₁₈ alkyl chain) .

  • IR Spectroscopy: Strong absorption at ~1640 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N–H stretch, though attenuated due to tertiary amide structure) .

Synthesis and Industrial Production

Laboratory Synthesis

The synthesis of N-methyloctadecanamide typically involves the reaction of stearic acid (octadecanoic acid) with methylamine. The process proceeds via amide bond formation under catalytic conditions:

C17H35COOH+CH3NH2C19H39NO+H2O\text{C}_{17}\text{H}_{35}\text{COOH} + \text{CH}_3\text{NH}_2 \rightarrow \text{C}_{19}\text{H}_{39}\text{NO} + \text{H}_2\text{O}

Reaction conditions often include a solvent like toluene or xylene, with temperatures maintained at 140–160°C to drive the reaction to completion . Catalysts such as boron trifluoride or p-toluenesulfonic acid may enhance yield.

Industrial-Scale Manufacturing

In industrial settings, continuous-flow reactors are employed to optimize efficiency. Key steps include:

  • Feedstock Preparation: High-purity stearic acid and methylamine are preheated.

  • Reactive Distillation: The reaction mixture is distilled to remove water, shifting equilibrium toward product formation.

  • Purification: Crystallization from ethanol or acetone yields >95% pure product .

Physicochemical Properties

Solubility and Partitioning

  • Hydrophobicity: The compound’s logP value (octanol-water partition coefficient) is estimated at ~6.5, indicating high lipid solubility.

  • Solubility Profile: Insoluble in water; soluble in organic solvents like chloroform, ethyl acetate, and warm ethanol .

Applications and Functional Roles

Surfactant and Emulsifier

The amphiphilic nature of N-methyloctadecanamide makes it effective in stabilizing oil-water interfaces. Applications include:

  • Cosmetics: Acts as a nonionic surfactant in creams and lotions.

  • Lubricants: Reduces friction in industrial formulations .

Table 2: Comparative Analysis of Tertiary Amides

CompoundMolecular FormulalogPKey Application
N-methyloctadecanamideC₁₉H₃₉NO~6.5Surfactants
N,N-dimethyldodecanamideC₁₄H₂₉NO~4.2Corrosion inhibitors
N-ethylhexadecanamideC₁₈H₃₇NO~6.1Lubricant additives

Research Frontiers and Challenges

Computational Modeling

Molecular dynamics simulations predict that N-methyloctadecanamide adopts a tilted orientation in lipid membranes, with the methyl group reducing hydrogen-bonding capacity compared to primary amides . Density functional theory (DFT) studies suggest moderate reactivity at the amide carbonyl, enabling potential chemical modifications .

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